molecular formula C13H19NO B13589890 3-(4-Methylbenzyl)piperidin-3-ol

3-(4-Methylbenzyl)piperidin-3-ol

Cat. No.: B13589890
M. Wt: 205.30 g/mol
InChI Key: KALAPNJSVOXYRV-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound this compound is characterized by a piperidine ring substituted with a 4-methylbenzyl group and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form 3-(4-Methylbenzyl)piperidine. This intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for efficient and scalable production by optimizing reaction conditions such as temperature, pressure, and flow rates. The use of catalysts and automated systems further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, or ion channels. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, modulating their activity and leading to downstream signaling effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylbenzyl)piperidin-4-ol: Similar structure with a hydroxyl group at the 4-position instead of the 3-position.

    3-(4-Methylphenyl)piperidine: Lacks the hydroxyl group, only has the 4-methylphenyl substitution.

    4-(4-Methylbenzyl)piperidine: Substitution at the 4-position of the piperidine ring.

Uniqueness

3-(4-Methylbenzyl)piperidin-3-ol is unique due to the presence of both the 4-methylbenzyl group and the hydroxyl group at the 3-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-3-5-12(6-4-11)9-13(15)7-2-8-14-10-13/h3-6,14-15H,2,7-10H2,1H3

InChI Key

KALAPNJSVOXYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCNC2)O

Origin of Product

United States

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